molecular formula C10H10N2S B13047250 1-(4-Cyclopropylthiazol-2-YL)cyclopropane-1-carbonitrile

1-(4-Cyclopropylthiazol-2-YL)cyclopropane-1-carbonitrile

Cat. No.: B13047250
M. Wt: 190.27 g/mol
InChI Key: HJXRATFSRIPFHH-UHFFFAOYSA-N
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Description

1-(4-Cyclopropylthiazol-2-YL)cyclopropane-1-carbonitrile is a chemical compound with the molecular formula C10H10N2S It is known for its unique structure, which includes a cyclopropyl group attached to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Cyclopropylthiazol-2-YL)cyclopropane-1-carbonitrile typically involves the reaction of 2-(4-cyclopropylthiazol-2-yl)acetonitrile with 1,2-dibromoethane. The reaction mixture is stirred at room temperature overnight, leading to the formation of the desired compound . The reaction conditions are mild, and the process involves the evolution of gas, indicating a chemical transformation.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis route mentioned above can be scaled up for industrial purposes. The use of common reagents and mild reaction conditions makes it feasible for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(4-Cyclopropylthiazol-2-YL)cyclopropane-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-(4-Cyclopropylthiazol-2-YL)cyclopropane-1-carbonitrile has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Cyclopropylthiazol-2-YL)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets. The cyclopropyl and thiazole groups play a crucial role in binding to target proteins or enzymes, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanecarbonitrile: A simpler compound with a cyclopropyl group and a nitrile group.

    Thiazole derivatives: Compounds containing the thiazole ring, which may have similar biological activities.

Uniqueness

1-(4-Cyclopropylthiazol-2-YL)cyclopropane-1-carbonitrile is unique due to the combination of the cyclopropyl group and the thiazole ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C10H10N2S

Molecular Weight

190.27 g/mol

IUPAC Name

1-(4-cyclopropyl-1,3-thiazol-2-yl)cyclopropane-1-carbonitrile

InChI

InChI=1S/C10H10N2S/c11-6-10(3-4-10)9-12-8(5-13-9)7-1-2-7/h5,7H,1-4H2

InChI Key

HJXRATFSRIPFHH-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CSC(=N2)C3(CC3)C#N

Origin of Product

United States

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